alpha-((Dibenzylamino)methyl)benzyl alcohol
Overview
Description
Alpha-((Dibenzylamino)methyl)benzyl alcohol is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties and diverse range of applications. This compound is particularly valuable for synthesizing pharmaceuticals and investigating molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Dibenzylamino)methyl)benzyl alcohol typically involves the reaction of benzyl chloride with dibenzylamine in the presence of a base, followed by reduction of the resulting intermediate with a suitable reducing agent. The reaction conditions often include:
Temperature: 0 to 150°C
Pressure: 0.1 to 10.0 MPa
Catalysts: Ti-HMS, Ti-MCM-41, Ti-MCM-48, Ti-SBA-15, Ti-KIT-1, Ti-TUD-1, or amorphous Ti/SiO2.
Industrial Production Methods
For industrial production, the process can be scaled up using a fixed bead reactor where olefin and dimethylbenzyl hydroperoxide are used as raw materials. The reaction is carried out in a nonpolar organic solvent that is inert to the reaction system .
Chemical Reactions Analysis
Types of Reactions
Alpha-((Dibenzylamino)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group.
Reduction: Reduces the carbonyl group back to an alcohol.
Substitution: Replaces the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed.
Major Products
The major products formed from these reactions include benzyl derivatives, which are useful intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
Alpha-((Dibenzylamino)methyl)benzyl alcohol is widely used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigates molecular interactions and enzyme mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which alpha-((Dibenzylamino)methyl)benzyl alcohol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Alpha-methylbenzyl alcohol
- Benzyl alcohol
- Phenylmethanol
Comparison
Alpha-((Dibenzylamino)methyl)benzyl alcohol is unique due to its dibenzylamino group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
2-(dibenzylamino)-1-phenylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c24-22(21-14-8-3-9-15-21)18-23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15,22,24H,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPLMKPRHWPRMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29194-05-6 | |
Record name | Benzenemethanol, alpha-((bis(phenylmethyl)amino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029194056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638743 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dibenzylphenylethanolamin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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